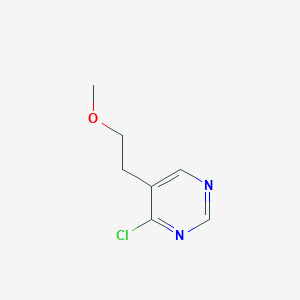

4-Chloro-5-(2-methoxyethyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine derivatives have garnered significant attention from researchers due to their diverse pharmacological activities. nih.govresearchgate.netmdpi.com The inherent structural features of the pyrimidine ring allow for a wide range of chemical modifications, leading to compounds with applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others. nih.govmdpi.com The ability to introduce various substituents at different positions on the pyrimidine core enables the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This has made the pyrimidine scaffold a privileged structure in drug discovery and development. nih.gov

Strategic Importance of Halogenated Pyrimidines as Synthetic Intermediates

Halogenated pyrimidines, in particular, serve as highly versatile building blocks in organic synthesis. researchgate.netmdpi.comthieme.de The presence of a halogen atom, such as chlorine, at the C4-position of the pyrimidine ring activates it for nucleophilic aromatic substitution reactions. rsc.org This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, and thiols, providing a straightforward route to a diverse library of substituted pyrimidines. rsc.orgnih.gov The strategic placement of a halogen atom essentially transforms the pyrimidine core into a reactive hub for the construction of more complex molecular architectures.

Overview of Research Areas for 4-Chloro-5-(2-methoxyethyl)pyrimidine

While specific research exclusively focused on 4-Chloro-5-(2-methoxyethyl)pyrimidine is not extensively documented in publicly available literature, its structural features suggest its primary role as a valuable intermediate in synthetic and medicinal chemistry. The molecule possesses a reactive chlorine atom at the 4-position, making it amenable to nucleophilic substitution reactions. The 5-position is occupied by a 2-methoxyethyl group, a substituent that can influence the compound's solubility, lipophilicity, and potential interactions with biological targets.

Given the established reactivity of 4-chloropyrimidines, it is plausible that 4-Chloro-5-(2-methoxyethyl)pyrimidine could be utilized in the synthesis of a variety of more complex molecules with potential applications in areas such as:

Drug Discovery: As a building block for the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active compounds. The methoxyethyl group could potentially occupy a specific binding pocket in a target protein.

Agrochemical Research: As an intermediate for the development of new herbicides or fungicides, a field where pyrimidine derivatives have historically shown significant utility.

Materials Science: For the synthesis of functional organic materials, although this is a less common application for this type of heterocycle.

The primary research interest in a compound like 4-Chloro-5-(2-methoxyethyl)pyrimidine would lie in its utility as a scaffold for further chemical elaboration, enabling the exploration of new chemical space in the quest for novel and effective molecules.

| Property | Value |

| Chemical Formula | C7H9ClN2O |

| Molecular Weight | 172.61 g/mol |

| Appearance | Likely a solid or oil |

| Solubility | Expected to be soluble in organic solvents |

| Reactivity | The chlorine atom at the 4-position is susceptible to nucleophilic substitution. |

Table 1: General Physicochemical Properties of 4-Chloro-5-(2-methoxyethyl)pyrimidine (Predicted)

| Research Area | Potential Application of Halogenated Pyrimidines |

| Medicinal Chemistry | Synthesis of anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govmdpi.com |

| Agrochemicals | Development of herbicides, insecticides, and fungicides. |

| Organic Synthesis | Versatile building blocks for the construction of complex heterocyclic systems. researchgate.netthieme.de |

Table 2: Potential Research Areas for Halogenated Pyrimidines

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-(2-methoxyethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-3-2-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHIAGWRDYRQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CN=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 2 Methoxyethyl Pyrimidine

Approaches to Chlorinated Pyrimidine (B1678525) Core Synthesis

The formation of the 4-chloropyrimidine (B154816) core is a critical step that can be accomplished through several distinct synthetic routes. These methods include the direct chlorination of pyrimidine precursors, the construction of the pyrimidine ring from acyclic precursors, and the transformation of other functional groups on a pre-existing pyrimidine ring into the desired chloro-substituent.

A common and direct method for synthesizing chlorinated pyrimidines involves the treatment of hydroxylated pyrimidine precursors (pyrimidones) with a strong chlorinating agent. google.com Hydroxypyrimidines exist in tautomeric equilibrium with their pyrimidone forms, and the hydroxyl group can be readily substituted with a chlorine atom. Phosphorus oxychloride (POCl₃) is the most frequently employed reagent for this transformation. google.com

For instance, a 4-hydroxypyrimidine (B43898) derivative can be converted into its 4-chloro counterpart by heating with phosphorus oxychloride. A patented synthetic method for 4-chloro-2-methyl pyrimidine involves reacting 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride in the presence of an organic base at temperatures ranging from 25-100°C for 2-5 hours. google.com Another approach starts from more highly oxidized precursors like barbituric acid, which can be treated with a refluxing mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to yield multiply chlorinated pyrimidines, such as 2,4,5,6-tetrachloropyrimidine. researchgate.net These poly-chlorinated scaffolds can then undergo selective reactions to isolate the desired isomer.

Table 1: Direct Chlorination Methods for Pyrimidine Cores

| Precursor | Chlorinating Agent(s) | Conditions | Product Type |

|---|---|---|---|

| 4-Hydroxypyrimidine | POCl₃ | Heat, optional organic base | 4-Chloropyrimidine |

Ring closure, or de novo synthesis, provides a versatile pathway to the pyrimidine core by constructing the ring from acyclic components. This approach allows for the introduction of substituents at various positions by choosing appropriately functionalized starting materials.

One notable strategy involves the reaction of imidoyl chloride compounds with phosgene (B1210022) (COCl₂) or its equivalents. google.comgoogle.com To synthesize chlorinated pyrimidines that are not substituted at the C2 position, a cross-condensation of two different imidoyl chloride compounds is required. google.comgoogleapis.com One of the imidoyl chlorides must be derived from a precursor like formamide (B127407) to ensure the C2 position remains unsubstituted. googleapis.com This process ultimately leads to the formation of compounds like 4,6-dichloropyrimidine. google.com

Another powerful ring-closure method is the sequential acylation and intramolecular cyclization of 1,3-diazabutadiene derivatives. researchgate.net A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been described, starting from 2-(trichloromethyl)-1,3-diazabutadienes. These precursors undergo an acylation/cyclization reaction followed by treatment with POCl₃ to yield the 4-chloropyrimidine product. researchgate.netthieme.de

Functional group interconversion on a pre-formed pyrimidine ring is a key strategy for arriving at the target molecule. The chlorine atom at the C4 position is a versatile handle for further modification due to its nature as a good leaving group in nucleophilic aromatic substitution reactions. rsc.org

The synthesis of the 4-chloro group itself is a primary example of such a transformation, as described by the conversion of a 4-hydroxypyrimidine using POCl₃ (see Section 2.1.1). Once installed, the chloro group's reactivity can be exploited. For example, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the C4-chloro substituent can be displaced by various nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, to yield normally substituted products. rsc.org This demonstrates the potential for the 4-chloro group to be replaced if other synthetic routes are desired. Furthermore, in poly-chlorinated pyrimidines, regioselective substitution can be achieved. Treating 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature results in the exclusive mono-displacement of the C4 chlorine, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. researchgate.netmdpi.com This highlights the ability to manipulate functional groups on the chlorinated pyrimidine core with high selectivity.

Installation of the 2-Methoxyethyl Side Chain

The introduction of the 5-(2-methoxyethyl) substituent can be achieved at different phases of the synthetic sequence, categorized as either early-stage functionalization, where the side chain is part of the initial building blocks, or late-stage elaboration, where it is attached to a pre-formed pyrimidine ring.

In an early-stage approach, the 2-methoxyethyl group is incorporated into one of the acyclic precursors before the pyrimidine ring is constructed. This strategy requires the synthesis of a building block that already contains the desired side chain. For example, in the ring closure synthesis involving imidoyl chlorides and phosgene, one of the precursors would need to be substituted with the 2-methoxyethyl moiety to form a 5-substituted pyrimidine. google.com This method embeds the side chain from the beginning, avoiding the need for post-cyclization modification at the C5 position.

Late-stage functionalization involves attaching the 2-methoxyethyl side chain to a pre-formed pyrimidine core. This is a common and flexible approach, especially for creating analogues. The C5 position of the pyrimidine ring can be functionalized through various methods. Mechanistic studies have shown that there is significant space in the major groove of DNA polymerase complexes, allowing for the incorporation of dNTPs with even bulky substituents at the C5 position of pyrimidines. acs.org

A scalable process has been developed to produce 2'-O-(2-methoxyethyl)-pyrimidine derivatives, which, while focused on nucleosides, demonstrates a relevant chemical transformation. nih.govresearchgate.net In this process, the 2-methoxyethyl group is introduced via the ring-opening of an anhydro-nucleoside using tris-(2-methoxyethyl)borate. nih.gov Another advanced late-stage strategy involves the derivatization of a glycosyl precursor followed by a base heterocyclization reaction to build the pyrimidine ring onto the functionalized moiety. nih.gov Such late-stage approaches are valuable for the synthesis of diverse pyrimidine derivatives. nih.govresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4-Chloro-5-(2-methoxyethyl)pyrimidine |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Barbituric acid |

| 2,4,5,6-tetrachloropyrimidine |

| 4-chloro-2-methyl pyrimidine |

| 2-methyl-4-hydroxypyrimidine |

| 4,6-dichloropyrimidine |

| Imidoyl chloride |

| Phosgene |

| Formamide |

| 2-(trichloromethyl)-1,3-diazabutadienes |

| 4-chloro-2-(trichloromethyl)pyrimidines |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

| Dimethylamine |

| Sodium phenoxide |

| Sodium thiophenoxide |

| 4,6-dichloro-2-(methylthio)pyrimidine |

| Sodium ethoxide |

| 4-chloro-6-ethoxy-2-(methylthio)pyrimidine |

| tris-(2-methoxyethyl)borate |

Optimization of Synthetic Pathways

The optimization of synthetic routes to 4-chloro-5-(2-methoxyethyl)pyrimidine is crucial for improving process efficiency and reducing costs. Key areas of focus include maximizing the yield of the desired product while ensuring high selectivity to minimize the formation of byproducts.

Yield and Selectivity Considerations

A common strategy for constructing the pyrimidone ring involves the condensation of a three-carbon component carrying the desired C5-substituent with a source of the N-C-N fragment, such as urea (B33335) or formamide. In the case of 5-(2-methoxyethyl)pyrimidin-4-ol, a potential precursor is 2-(2-methoxyethyl)malondialdehyde. The reaction of this dialdehyde (B1249045) with urea would lead to the formation of the target pyrimidone.

The final step in the synthesis is the chlorination of the 4-hydroxy group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The conditions for this reaction, including temperature, reaction time, and the stoichiometry of the reagents, must be carefully controlled to maximize the yield of the desired 4-chloro product and minimize the formation of impurities. The π-electron distribution of the pyrimidine ring, influenced by its substituents, can affect the course of the chlorination and the formation of byproducts. deepdyve.com

Table 1: Key Parameters for Optimizing the Synthesis of 4-Chloro-5-(2-methoxyethyl)pyrimidine

| Parameter | Consideration for Optimization | Potential Impact on Yield and Selectivity |

| Starting Materials | Purity and reactivity of 2-(2-methoxyethyl)malondialdehyde and urea/formamide. | High-purity starting materials lead to cleaner reactions and higher yields. |

| Reaction Conditions (Pyrimidine Formation) | Temperature, solvent, and catalyst for the condensation reaction. | Optimization can improve reaction rate and selectivity towards the desired pyrimidone. |

| Chlorinating Agent | Choice and stoichiometry of the chlorinating agent (e.g., POCl₃). | Using an equimolar amount of POCl₃ can be efficient and reduce waste. mdpi.comresearchgate.net |

| Reaction Conditions (Chlorination) | Temperature, reaction time, and presence of a base (e.g., N,N-dimethylaniline). | Careful control prevents side reactions and decomposition, enhancing yield and purity. deepdyve.com |

| Work-up and Purification | Method of isolation and purification of the final product. | Efficient purification techniques are essential for obtaining a high-purity product. |

This table is generated based on general principles of organic synthesis and information from analogous reactions.

Sustainable Synthesis Methodologies

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. For the synthesis of 4-chloro-5-(2-methoxyethyl)pyrimidine, several green chemistry principles can be applied to reduce its environmental footprint.

One key area for improvement is the chlorination step. Traditional methods often use an excess of phosphorus oxychloride, which is a corrosive and hazardous reagent. Recent studies have demonstrated the feasibility of large-scale, solvent-free chlorination of hydroxypyrimidines using an equimolar amount of POCl₃. mdpi.comresearchgate.net This approach not only reduces the amount of hazardous waste generated but also simplifies the work-up procedure. Heating the reaction in a sealed reactor at high temperatures can lead to high yields and purity of the final chlorinated product. mdpi.comresearchgate.net

Furthermore, the use of alternative, less hazardous reagents and solvents is a cornerstone of green chemistry. Research into catalytic methods for pyrimidine synthesis is an active area. For instance, the use of catalysts can enable reactions to proceed under milder conditions and with higher atom economy. Microwave-assisted synthesis has also emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields.

Electrochemical methods offer another promising avenue for sustainable synthesis. A catalyst-free electrochemical chlorination of aminophenol derivatives has been developed using dichloromethane (B109758) as both the solvent and the chlorine source. rsc.org While not directly applied to hydroxypyrimidines, this innovative approach highlights the potential for developing cleaner chlorination protocols.

Table 2: Comparison of Traditional vs. Sustainable Approaches for Pyrimidine Synthesis

| Synthetic Step | Traditional Approach | Sustainable Approach |

| Pyrimidine Ring Formation | Use of stoichiometric reagents and organic solvents. | Catalytic methods, use of greener solvents (e.g., water, ethanol), microwave-assisted synthesis. |

| Chlorination | Excess phosphorus oxychloride as both reagent and solvent. | Equimolar or catalytic amounts of chlorinating agent, solvent-free conditions, electrochemical methods. |

| Overall Process | Multi-step synthesis with purification at each stage, leading to significant solvent waste. | One-pot or tandem reactions to reduce the number of steps and purifications, minimizing waste generation. |

This table is a conceptual comparison based on emerging trends in green chemistry.

By focusing on the optimization of reaction pathways for both yield and selectivity, and by embracing sustainable synthesis methodologies, the production of 4-chloro-5-(2-methoxyethyl)pyrimidine can be made more efficient, cost-effective, and environmentally responsible. Continued research in these areas will be crucial for the future of fine chemical manufacturing.

Reactivity and Functionalization of 4 Chloro 5 2 Methoxyethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C4

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry. The reaction typically proceeds via a two-stage addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex ntnu.nonih.gov. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, stabilizes this intermediate and facilitates the displacement of the C4-chloro group.

Amination Reactions

The chloro group at the C4 position of the pyrimidine ring is readily displaced by various nitrogen-based nucleophiles. This amination reaction is a versatile method for introducing diverse functionalities. Primary and secondary amines, including aliphatic, cyclic, and aromatic amines, can be effectively coupled to the pyrimidine scaffold.

Reaction conditions for amination are generally mild. For instance, reactions can be carried out by heating the chloropyrimidine with an amine in a suitable solvent like ethanol (B145695), often with the addition of a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction mdpi.com. In some cases, acid-catalyzed amination in aqueous media has also proven effective, though care must be taken to minimize competing hydrolysis of the chloro group ntnu.no. The choice of solvent and base is crucial for optimizing yield and preventing side reactions.

| Nucleophile (Amine) | Base | Solvent | Conditions | Product |

| Primary Aliphatic Amines | Triethylamine | Ethanol | Reflux | 4-(Alkylamino)-5-(2-methoxyethyl)pyrimidine |

| Secondary Aliphatic Amines | Potassium Carbonate | DMF | 50-80 °C | 4-(Dialkylamino)-5-(2-methoxyethyl)pyrimidine |

| Anilines | Hydrochloric Acid | Water | 80-100 °C | 4-(Arylamino)-5-(2-methoxyethyl)pyrimidine |

| Cyclic Amines (e.g., Piperidine) | None (Amine as base) | Dioxane | Room Temp to 60 °C | 4-(Piperidin-1-yl)-5-(2-methoxyethyl)pyrimidine |

This table presents generalized conditions for amination reactions on 4-chloropyrimidine (B154816) scaffolds based on established protocols.

Alkoxylation and Thiolation Reactions

In addition to amines, oxygen and sulfur nucleophiles can effectively displace the C4-chloro substituent. Alkoxylation is typically achieved using sodium or potassium alkoxides in the corresponding alcohol solvent. Similarly, phenoxides can be used to introduce aryloxy groups. Thiolation reactions proceed with thiolates, such as sodium thiophenoxide, to yield the corresponding thioethers. These reactions broaden the synthetic utility of the 4-chloro-5-(2-methoxyethyl)pyrimidine core, allowing for the introduction of key structural motifs found in many biologically active molecules.

| Nucleophile | Reagent Example | Solvent | Product |

| Alkoxide | Sodium Methoxide | Methanol | 4-Methoxy-5-(2-methoxyethyl)pyrimidine |

| Phenoxide | Sodium Phenoxide | DMF | 4-Phenoxy-5-(2-methoxyethyl)pyrimidine |

| Thiolate | Sodium Thiophenoxide | Ethanol | 4-(Phenylthio)-5-(2-methoxyethyl)pyrimidine |

This table illustrates representative alkoxylation and thiolation reactions based on general reactivity patterns of chloropyrimidines.

Regioselectivity and Reaction Conditions in SNAr

For pyrimidines containing multiple halogen substituents, the regioselectivity of SNAr reactions is a critical consideration. In the case of 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position wuxiapptec.com. This selectivity can be explained by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon, rendering it more electrophilic stackexchange.com. The intermediate formed upon nucleophilic attack at C4 is also better stabilized by resonance involving the ring nitrogens stackexchange.com.

While C4 selectivity is the general rule, the outcome can be influenced by the nature of other substituents on the pyrimidine ring. Electron-donating groups at the C6 position, for example, can alter the electronic distribution and may favor substitution at the C2 position wuxiapptec.com. Furthermore, a bulky substituent at the C5 position can sterically hinder attack at the C4 position, potentially leading to a mixture of products or favoring C2 substitution wuxiapptec.com. For 4-chloro-5-(2-methoxyethyl)pyrimidine, the C5-substituent is not exceptionally bulky, and thus, high selectivity for C4 substitution is expected under standard SNAr conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for C-C bond formation, significantly expanding the synthetic possibilities for functionalizing the 4-chloro-5-(2-methoxyethyl)pyrimidine scaffold.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the pyrimidine ring and various aryl or heteroaryl groups. The reaction involves the palladium-catalyzed cross-coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or its ester derivative rsc.org.

A typical Suzuki-Miyaura protocol for a chloropyrimidine involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or used directly as a complex such as Pd(PPh₃)₄ mdpi.comresearchgate.net. The catalytic cycle is facilitated by the addition of a phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized depending on the specific substrates used mdpi.com. Electron-rich boronic acids have been shown to produce good yields in couplings with chloropyrimidines mdpi.com. Microwave irradiation has also been employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields mdpi.com.

| Palladium Catalyst | Ligand | Base | Solvent | Conditions |

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane | 80-100 °C |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/Water | 100 °C |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DME | 90 °C |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Dioxane/Water | 100 °C, Microwave |

This table summarizes common catalyst systems and conditions used for Suzuki-Miyaura coupling reactions involving chloropyrimidines.

Sonogashira Coupling Strategies

The Sonogashira coupling provides a direct route for the introduction of alkyne functionalities onto the pyrimidine ring. This reaction creates a C(sp²)-C(sp) bond through the palladium-catalyzed coupling of the chloropyrimidine with a terminal alkyne wikipedia.org. A copper(I) salt, typically copper(I) iodide (CuI), is commonly used as a co-catalyst to increase the reaction rate, although copper-free protocols have also been developed organic-chemistry.orgnih.gov.

The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent wikipedia.org. The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl, meaning that chloro-substituted heterocycles like 4-chloro-5-(2-methoxyethyl)pyrimidine can be more challenging substrates compared to their bromo or iodo counterparts wikipedia.org. However, with the appropriate choice of a palladium catalyst, ligand, and reaction conditions, the coupling can be achieved efficiently elsevierpure.comlibretexts.org.

| Palladium Catalyst | Co-catalyst | Base | Solvent | Conditions |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Room Temp to 60 °C |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 50-80 °C |

| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temperature |

This table outlines typical conditions and catalyst systems for Sonogashira coupling reactions applied to aryl chlorides.

Stille and Negishi Coupling Applications

The carbon-chlorine bond at the C4 position serves as an effective handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings.

Stille Coupling: This reaction involves the coupling of the chloropyrimidine with an organotin compound. wikipedia.org The versatility of the Stille coupling is significant in organic synthesis due to the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. orgsyn.org For 4-Chloro-5-(2-methoxyethyl)pyrimidine, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C4 position. The choice of palladium catalyst, such as Pd(PPh₃)₄, and ligands is crucial for achieving high yields and preventing side reactions. libretexts.org

Negishi Coupling: The Negishi coupling offers an alternative C-C bond formation pathway, utilizing organozinc reagents. organic-chemistry.org These reactions are known for their high reactivity and functional group tolerance. nih.gov The coupling of 4-Chloro-5-(2-methoxyethyl)pyrimidine with an organozinc nucleophile, catalyzed by a palladium or nickel complex, can efficiently generate 4-substituted pyrimidines. organic-chemistry.org This method has been successfully applied to the synthesis of 5-fluoroalkylated pyrimidine nucleosides, demonstrating its utility for installing alkyl chains onto the pyrimidine ring. nih.gov

Below is a representative table illustrating potential cross-coupling reactions for this compound.

| Coupling Reaction | Reagent Type | Catalyst/Ligand | Potential Product |

| Stille | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-Aryl-5-(2-methoxyethyl)pyrimidine |

| Negishi | Alkyl-ZnBr | PdCl₂(dppf) | 4-Alkyl-5-(2-methoxyethyl)pyrimidine |

| Stille | Vinyl-Sn(Bu)₃ | Pd₂(dba)₃ / P(o-tol)₃ | 4-Vinyl-5-(2-methoxyethyl)pyrimidine |

| Negishi | Heteroaryl-ZnCl | NiCl₂(dppp) | 4-Heteroaryl-5-(2-methoxyethyl)pyrimidine |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for constructing aryl amine moieties. For 4-Chloro-5-(2-methoxyethyl)pyrimidine, this transformation enables the direct coupling of a wide range of primary and secondary amines to the C4 position of the pyrimidine ring.

The reaction typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., X-Phos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene or dioxane. libretexts.orgbeilstein-journals.org The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of even challenging amine substrates with high efficiency. organic-chemistry.org The catalytic cycle proceeds through oxidative addition of the chloropyrimidine to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orglibretexts.org

| Amine Partner | Catalyst | Ligand | Base | Product |

| Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | N-phenyl-5-(2-methoxyethyl)pyrimidin-4-amine |

| Piperidine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 4-(piperidin-1-yl)-5-(2-methoxyethyl)pyrimidine |

| Benzylamine | PdCl₂(dppf) | NaOt-Bu | N-benzyl-5-(2-methoxyethyl)pyrimidin-4-amine |

Selectivity Control in Cross-Coupling Reactions

While 4-Chloro-5-(2-methoxyethyl)pyrimidine possesses a single reactive site for cross-coupling, understanding selectivity is crucial when dealing with related poly-halogenated pyrimidines. In di- or tri-chlorinated pyrimidines, the different electronic environments of the chlorine atoms lead to inherent differences in reactivity. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions like the Suzuki coupling. mdpi.com This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com

Reaction conditions can be tuned to control and even reverse this inherent selectivity. The choice of ligand is a key factor; very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the typically less reactive C2 position of 2,4-dichloropyridines. nih.gov Furthermore, ligand-free conditions, such as those used in Jeffery-Heck reactions, can sometimes enhance selectivity for a specific position. nih.gov The electronic nature of substituents on the pyrimidine ring also plays a role; groups that can coordinate to the palladium catalyst may influence the site of oxidative addition. nih.gov These principles of selectivity are directly applicable when designing syntheses involving more complex derivatives of 4-Chloro-5-(2-methoxyethyl)pyrimidine that might contain additional halogen substituents.

Transformations Involving the 2-Methoxyethyl Moiety

The 2-methoxyethyl side chain offers additional opportunities for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Ether Cleavage and Derivatization

The methyl ether of the 2-methoxyethyl group can be cleaved to unmask a primary alcohol. This transformation is typically achieved using strong acids, such as hydrobromic acid (HBr) or boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group in an Sₙ2-type mechanism, releasing the alcohol. youtube.com

The resulting primary alcohol, 2-(4-chloropyrimidin-5-yl)ethan-1-ol, is a versatile intermediate. It can be further derivatized through several standard organic transformations:

Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) would yield the corresponding aldehyde, while strong oxidation (e.g., with KMnO₄ or Jones reagent) would produce the carboxylic acid.

Esterification: Reaction with acyl chlorides or carboxylic acids under Fischer esterification conditions can form a variety of esters.

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) can be used to introduce different alkyl groups.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Ether Cleavage | HBr or BBr₃ | Primary Alcohol (-OH) |

| Oxidation | PCC | Aldehyde (-CHO) |

| Esterification | Acetic Anhydride, Pyridine | Ester (-OCOCH₃) |

| Etherification | 1. NaH, 2. Benzyl Bromide | Benzyl Ether (-OCH₂Ph) |

Modifications of the Ethyl Linker

Modifying the two-carbon ethyl linker presents a greater synthetic challenge but offers a route to unique analogs. While specific examples for 4-Chloro-5-(2-methoxyethyl)pyrimidine are not prevalent in the literature, general strategies for functionalizing alkyl chains on heterocyclic systems can be considered. These could include radical halogenation to introduce a reactive handle on the linker, followed by nucleophilic substitution. Alternatively, if the alcohol derivative is formed first (as in 3.3.1), elimination reactions could be used to form a vinyl group, which could then undergo a host of alkene-specific transformations like dihydroxylation, epoxidation, or hydrogenation. The feasibility of these reactions would depend heavily on their compatibility with the sensitive chloropyrimidine ring.

Other Derivatization Strategies

Beyond the reactions already discussed, 4-Chloro-5-(2-methoxyethyl)pyrimidine can undergo other important transformations. The pyrimidine nucleus is a key structural motif in many bioactive compounds, making the development of diverse derivatization methods a topic of significant interest. thieme.denih.gov

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, pairing the chloropyrimidine with an aryl or vinyl boronic acid or ester. nih.gov The reaction is known for its mild conditions and tolerance of a vast array of functional groups. rsc.org

Sonogashira Coupling: This reaction allows for the formation of a C(sp²)-C(sp) bond by coupling the chloropyrimidine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This introduces an alkynyl moiety at the C4 position.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the C4-chloride by strong nucleophiles. This provides a direct, often metal-free, route to introduce heteroatom linkages. Common nucleophiles include alkoxides (to form ethers), thiolates (to form thioethers), and cyanide.

These varied strategies underscore the utility of 4-Chloro-5-(2-methoxyethyl)pyrimidine as a versatile building block for creating libraries of substituted pyrimidines for applications in medicinal chemistry and materials science. nih.gov

Strategic Utility in Complex Molecule Synthesis

Precursor to Pyrimidine-Fused Heterocyclic Systems

4-Chloro-5-(2-methoxyethyl)pyrimidine is an excellent starting material for the synthesis of various pyrimidine-fused heterocyclic systems. The chloro group at the 4-position is susceptible to nucleophilic substitution, a key reaction in the formation of fused rings. By reacting with bifunctional nucleophiles, the pyrimidine (B1678525) ring can be annulated to form bicyclic and polycyclic systems of significant interest in medicinal chemistry and materials science.

For instance, reaction with aminothiophenols can lead to the formation of thieno[2,3-d]pyrimidines, while condensation with amino- or hydrazinopyrazoles can yield pyrazolo[3,4-d]pyrimidines. Similarly, intramolecular cyclization strategies can be employed where a suitable functional group is first introduced at the 4-position, followed by a ring-closing reaction to generate the desired fused system. The 5-(2-methoxyethyl) group can influence the reactivity and solubility of the intermediates and final products, and can also be a site for further functionalization if required.

Table 1: Examples of Pyrimidine-Fused Heterocyclic Systems Potentially Synthesized from 4-Chloro-5-(2-methoxyethyl)pyrimidine

| Fused Heterocyclic System | Potential Synthetic Approach |

| Thieno[2,3-d]pyrimidine | Reaction with a 2-aminothiophene-3-carboxylate derivative. |

| Pyrrolo[2,3-d]pyrimidine | Reaction with an aminomalononitrile (B1212270) derivative followed by cyclization. |

| Pyrimido[4,5-d]pyrimidine | Reaction with an aminopyrimidine derivative. |

| Pyrazolo[3,4-d]pyrimidine | Reaction with a 5-aminopyrazole derivative. |

Building Block for Nitrogen-Containing Polycyclic Compounds

The reactivity of 4-Chloro-5-(2-methoxyethyl)pyrimidine extends beyond the synthesis of simple bicyclic fused systems to the construction of more complex, nitrogen-containing polycyclic compounds. The chloro group can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position. These substituents can then be further elaborated and cyclized to form polycyclic aromatic or heteroaromatic systems.

For example, a Suzuki coupling with a suitably substituted boronic acid could introduce a side chain that can undergo an intramolecular cyclization to form a third ring. Furthermore, sequential nucleophilic substitution and cross-coupling reactions can be employed to build up complex molecular frameworks in a controlled manner. The methoxyethyl group at the 5-position can play a crucial role in directing these reactions and can be a key determinant of the final product's properties.

Intermediate in the Synthesis of Specific Compound Classes

In the field of chemical biology, pyrimidine-based scaffolds are of immense importance due to their presence in a wide range of biologically active molecules, including kinase inhibitors and receptor antagonists. 4-Chloro-5-(2-methoxyethyl)pyrimidine serves as a valuable intermediate for the synthesis of libraries of substituted pyrimidines for screening in drug discovery programs. The chloro group can be displaced by a variety of amines, alcohols, and thiols to generate a diverse set of 4-substituted pyrimidines.

The methoxyethyl group at the 5-position can also be modified, for example, by ether cleavage followed by derivatization, to further increase the structural diversity of the synthesized compounds. This allows for the systematic exploration of the structure-activity relationships (SAR) of pyrimidine-based compounds and the identification of potent and selective modulators of biological targets.

Table 2: Potential Modifications of 4-Chloro-5-(2-methoxyethyl)pyrimidine for Chemical Biology Applications

| Position | Modification | Potential Functional Groups Introduced |

| 4 | Nucleophilic Aromatic Substitution | Amines, anilines, alcohols, phenols, thiols |

| 4 | Suzuki Coupling | Aryl, heteroaryl groups |

| 4 | Sonogashira Coupling | Alkynyl groups |

| 5 | Ether Cleavage and Derivatization | Hydroxyl, ester, ether functionalities |

The pyrimidine core is a common feature in many agrochemicals, including herbicides, fungicides, and insecticides. 4-Chloro-5-(2-methoxyethyl)pyrimidine can be utilized as a key intermediate in the synthesis of novel agrochemical candidates. The reactivity of the chloro group allows for the introduction of various toxophoric groups or substituents that can enhance the biological activity and selectivity of the final compound.

The introduction of fluorine into organic molecules can have a profound impact on their biological activity, metabolic stability, and physicochemical properties. 4-Chloro-5-(2-methoxyethyl)pyrimidine can be a precursor for the synthesis of advanced fluorinated compounds. While the target compound itself is not fluorinated, the chloro group can be replaced by fluorine through nucleophilic fluorination using reagents such as potassium fluoride (B91410) in the presence of a phase-transfer catalyst.

Alternatively, the pyrimidine ring can be constructed from fluorinated precursors, with the 4-chloro-5-(2-methoxyethyl)pyrimidine scaffold serving as a key intermediate for further modifications. The resulting fluorinated pyrimidine derivatives can then be used as building blocks for the synthesis of more complex fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Computational and Theoretical Investigations of 4 Chloro 5 2 Methoxyethyl Pyrimidine

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 4-Chloro-5-(2-methoxyethyl)pyrimidine, computational methods like Density Functional Theory (DFT) are employed to model the distribution of electrons and predict key chemical characteristics.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For 4-Chloro-5-(2-methoxyethyl)pyrimidine, the electron-withdrawing nature of the pyrimidine (B1678525) ring and the chlorine atom is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Furthermore, these calculations generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. In the case of 4-Chloro-5-(2-methoxyethyl)pyrimidine, the MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxyethyl group, while positive potential (electron-poor) would be concentrated around the hydrogen atoms and, significantly, the carbon atom attached to the chlorine. This electron-deficient carbon is the predicted primary site for nucleophilic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with chemical activity, also rely on calculated electronic properties. mdpi.comnih.govbg.ac.rsresearchgate.net Theoretical descriptors derived from the electronic structure, such as atomic charges, polarizability, and electronegativity, are crucial for building predictive QSAR models for classes of compounds including pyrimidine derivatives. mdpi.com

Table 1: Predicted Electronic Properties of 4-Chloro-5-(2-methoxyethyl)pyrimidine (Illustrative Data)

| Property | Predicted Value | Method | Significance |

|---|---|---|---|

| HOMO Energy | -7.2 eV | DFT/B3LYP | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | DFT/B3LYP | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP | Indicator of chemical reactivity and stability. |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific experimental or higher-level computational values may vary.

Mechanistic Studies of Transformation Reactions

Theoretical chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering a detailed view of transition states and reaction pathways that are often difficult to observe experimentally. For 4-Chloro-5-(2-methoxyethyl)pyrimidine, a primary transformation of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced.

Computational studies, again primarily using DFT, can model the entire reaction coordinate for an SNAr reaction. researchgate.net This involves locating the transition state structure and any intermediates, such as the Meisenheimer complex. The classical SNAr mechanism proceeds in a stepwise fashion, involving the formation of a stable anionic σ-complex. nih.govnih.gov However, recent studies on other heteroaromatic systems have shown that some SNAr reactions can be concerted, without a stable intermediate. nih.govnih.gov

For 4-Chloro-5-(2-methoxyethyl)pyrimidine reacting with a nucleophile (e.g., an amine or an alkoxide), DFT calculations can predict the activation energy barriers for both stepwise and concerted pathways. researchgate.net These calculations would likely confirm that the reaction proceeds via the formation of a Meisenheimer intermediate, where the nucleophile adds to the C4 carbon, temporarily breaking the aromaticity of the pyrimidine ring. The subsequent departure of the chloride ion restores the aromatic system. The calculated energy profile would provide the activation energies for both the formation of the intermediate and its collapse to the final product, identifying the rate-determining step of the reaction.

Table 2: Calculated Activation Energies for a Hypothetical SNAr Reaction (Illustrative Data)

| Reaction Step | Reactant | Nucleophile | Activation Energy (ΔG‡) |

|---|---|---|---|

| Formation of Meisenheimer Intermediate | 4-Chloro-5-(2-methoxyethyl)pyrimidine | Ammonia | 18.5 kcal/mol |

Note: The data in this table is for illustrative purposes to represent a typical SNAr mechanism on a chloropyrimidine. Actual values will depend on the specific nucleophile, solvent, and computational method.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible 2-methoxyethyl side chain at the C5 position introduces conformational complexity to the 4-Chloro-5-(2-methoxyethyl)pyrimidine molecule. Understanding the preferred conformations is important as they can influence the molecule's reactivity and its ability to interact with other molecules.

Conformational analysis can be performed by systematically rotating the single bonds in the side chain and calculating the potential energy at each step. This generates a potential energy surface that reveals the low-energy, stable conformations (conformers). For the 2-methoxyethyl group, the key dihedral angles are around the C5-Cα, Cα-Cβ, and Cβ-O bonds. It is expected that staggered conformations, which minimize steric hindrance, will be energetically favored.

Table 3: Key Dihedral Angles and Predicted Low-Energy Conformers (Illustrative)

| Dihedral Angle | Description | Predicted Stable Angle(s) |

|---|---|---|

| C4-C5-Cα-Cβ | Rotation around the bond to the side chain | ~90°, ~270° |

| C5-Cα-Cβ-O | Rotation of the ethyl backbone | ~60°, ~180°, ~300° (gauche and anti) |

Note: This table presents a simplified, illustrative analysis of the key dihedral angles determining the side chain's conformation.

Prediction of Interactions with Model Chemical Systems

Computational methods are extensively used to predict how a molecule will interact with its environment, such as a solvent or a biological receptor. For 4-Chloro-5-(2-methoxyethyl)pyrimidine, docking and molecular dynamics simulations can be used to model its interactions with model chemical systems.

Molecular docking studies could predict the binding mode and affinity of 4-Chloro-5-(2-methoxyethyl)pyrimidine to the active site of a protein, for instance. nih.gov These simulations would explore various orientations and conformations of the ligand within the binding pocket, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The pyrimidine nitrogens and the ether oxygen are potential hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions.

MD simulations of the molecule in a solvent box (e.g., water or an organic solvent) can reveal detailed information about solvation and intermolecular interactions. These simulations can calculate the radial distribution functions for solvent molecules around different parts of the solute, showing the structure of the solvation shell. Such studies are foundational for understanding the molecule's solubility and how the solvent might influence its reactivity.

Future Research Directions and Synthetic Innovations

Development of Novel and Efficient Synthetic Routes

The pursuit of novel and efficient synthetic routes for 4-Chloro-5-(2-methoxyethyl)pyrimidine is centered on improving yield, reducing waste, and simplifying procedures. Current research directions are exploring several promising avenues:

Catalytic C-H Functionalization: A major focus is the direct functionalization of the pyrimidine (B1678525) core's C-H bonds. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy. Transition-metal catalysis, particularly with palladium and rhodium, has shown significant promise in activating and functionalizing the C-H bonds of pyrimidine derivatives. researchgate.netrsc.org Future work will likely concentrate on developing more selective and robust catalysts for the direct introduction of the 2-methoxyethyl group at the C5 position of a 4-chloropyrimidine (B154816) precursor.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid assembly of complex molecules from three or more starting materials in a single step. organic-chemistry.org The development of a multicomponent reaction that directly yields 4-Chloro-5-(2-methoxyethyl)pyrimidine or a close precursor would represent a significant leap in efficiency. Research in this area may involve the design of novel reaction cascades that combine cyclization and functionalization steps.

Photocatalysis and Biocatalysis: Visible-light photocatalysis is emerging as a green and powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.gov The application of photocatalysis to the synthesis of substituted pyrimidines is an active area of research. Similarly, biocatalysis, using enzymes to perform specific chemical transformations, offers the potential for highly selective and environmentally friendly synthetic routes. nih.gov Future investigations could explore the use of engineered enzymes for the stereoselective synthesis of pyrimidine derivatives.

| Synthetic Strategy | Key Advantages | Potential for 4-Chloro-5-(2-methoxyethyl)pyrimidine |

| Catalytic C-H Functionalization | High atom economy, reduced steps | Direct introduction of the 2-methoxyethyl group |

| Multicomponent Reactions | Increased efficiency, rapid assembly | One-pot synthesis from simple precursors |

| Photocatalysis | Mild reaction conditions, green chemistry | Novel bond formations and functionalizations |

| Biocatalysis | High selectivity, environmentally friendly | Enantioselective synthesis of derivatives |

Exploration of Underexplored Reaction Pathways

Beyond established methods, the exploration of less conventional reaction pathways could unlock new synthetic possibilities for 4-Chloro-5-(2-methoxyethyl)pyrimidine and its analogs.

Novel C-C Bond Forming Reactions: While traditional cross-coupling reactions like Suzuki and Sonogashira are well-established for functionalizing pyrimidines, there is ongoing research into new catalytic cycles and coupling partners. elsevierpure.comresearchgate.net The development of novel carbon-carbon bond-forming reactions could provide alternative and more efficient ways to introduce the 2-methoxyethyl side chain. This includes exploring the reactivity of organometallic reagents and developing new catalytic systems that can operate under milder conditions. nih.gov

Late-Stage Functionalization: The ability to modify a molecule in the final steps of a synthetic sequence, known as late-stage functionalization, is highly valuable for creating molecular diversity. nih.govnih.gov Research into the late-stage functionalization of the 4-Chloro-5-(2-methoxyethyl)pyrimidine scaffold could enable the rapid generation of a library of related compounds for screening in various applications. This could involve selective C-H activation at other positions on the pyrimidine ring or transformations of the existing functional groups.

Unconventional Cyclization Strategies: The core pyrimidine ring is typically formed through well-known condensation reactions. However, exploring unconventional cyclization strategies could lead to more efficient and versatile syntheses. This might involve electrocyclizations, radical cyclizations, or transition-metal-catalyzed annulations that have not been traditionally applied to pyrimidine synthesis.

Integration with Flow Chemistry and Automated Synthesis

The integration of modern technologies like flow chemistry and automated synthesis is set to revolutionize the production of fine chemicals, including 4-Chloro-5-(2-methoxyethyl)pyrimidine.

Continuous Flow Synthesis: Performing reactions in a continuous flow system offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. mdpi.com The synthesis of pyrimidine derivatives has been successfully demonstrated in flow reactors, often with significantly reduced reaction times. researchgate.netnih.gov Future efforts will likely focus on developing a fully continuous, multi-step synthesis of 4-Chloro-5-(2-methoxyethyl)pyrimidine, potentially integrating in-line purification and analysis.

Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics and software to perform chemical reactions, are becoming increasingly powerful tools for accelerating chemical research. scispace.comtechnologynetworks.com These platforms can be used to rapidly screen reaction conditions, optimize synthetic routes, and generate libraries of compounds for high-throughput screening. nih.govresearchgate.net The development of an automated synthesis protocol for 4-Chloro-5-(2-methoxyethyl)pyrimidine and its derivatives would significantly enhance research and development efforts.

| Technology | Key Benefits | Application to 4-Chloro-5-(2-methoxyethyl)pyrimidine |

| Flow Chemistry | Enhanced safety, improved control, scalability | Continuous and efficient production |

| Automated Synthesis | High-throughput screening, rapid optimization | Accelerated discovery of new derivatives and applications |

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry is an indispensable tool in modern chemical research, providing insights that can guide and accelerate experimental work.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to predict the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For 4-Chloro-5-(2-methoxyethyl)pyrimidine, DFT calculations can be used to predict its spectroscopic properties, analyze its molecular orbitals, and investigate the mechanisms of its reactions. This understanding can aid in the design of more efficient synthetic routes and in predicting the compound's potential interactions with other molecules.

Machine Learning for Reactivity Prediction: Machine learning (ML) is increasingly being used to predict the outcomes of chemical reactions and to design novel molecules with desired properties. wur.nlresearchgate.net By training ML models on large datasets of known reactions, it is possible to predict the regioselectivity and yield of new transformations. nih.govrsc.orgnih.gov In the context of 4-Chloro-5-(2-methoxyethyl)pyrimidine, ML could be used to predict optimal conditions for its synthesis or to identify promising new derivatives with specific properties.

| Computational Method | Application | Benefit for 4-Chloro-5-(2-methoxyethyl)pyrimidine |

| Density Functional Theory (DFT) | Reaction mechanism analysis, property prediction | Rational design of synthetic routes and understanding of reactivity |

| Machine Learning (ML) | Reactivity and property prediction, route optimization | Accelerated discovery of optimal synthesis conditions and novel derivatives |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-(2-methoxyethyl)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting a chlorinated pyrimidine precursor (e.g., 4,6-dichloropyrimidine) with 2-methoxyethylamine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF. Temperature control (40–60°C) and slow reagent addition improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Optimization should focus on molar ratios (1:1.2 pyrimidine:amine) and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing 4-Chloro-5-(2-methoxyethyl)pyrimidine?

- NMR : ¹H and ¹³C NMR confirm substitution patterns. The methoxyethyl group’s protons appear as a triplet (~δ 3.5–3.7 ppm) and a singlet for the methyl group (~δ 3.3 ppm). Chlorine’s electron-withdrawing effect deshields adjacent carbons in ¹³C NMR .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 203.05) and fragmentation patterns.

- IR : Stretching frequencies for C-Cl (~550–600 cm⁻¹) and C-O-C (~1100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do substitution patterns (e.g., chloro vs. methoxyethyl) influence the reactivity of 4-Chloro-5-(2-methoxyethyl)pyrimidine in cross-coupling reactions?

The chlorine at position 4 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The methoxyethyl group at position 5 sterically hinders electrophilic substitutions but stabilizes intermediates via hydrogen bonding. For Pd-catalyzed couplings, use ligands like XPhos (2–5 mol%) and Cs₂CO₃ as a base in toluene/EtOH (80°C, 12 hr) . Comparative studies with analogs (e.g., 5-methyl or 5-fluoro derivatives) show lower yields (~40–60%) due to reduced electronic activation .

Q. What computational methods are suitable for predicting the biological activity of 4-Chloro-5-(2-methoxyethyl)pyrimidine derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites via Fukui indices. Molecular docking (AutoDock Vina) with target proteins (e.g., kinases or DNA topoisomerases) assesses binding affinities. For example, the methoxyethyl group’s oxygen forms hydrogen bonds with Thr830 in EGFR, enhancing inhibitory potential . MD simulations (GROMACS) further validate stability over 100 ns trajectories .

Q. How can contradictory cytotoxicity data for pyrimidine derivatives be resolved in structure-activity relationship (SAR) studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize testing using the NCI-60 panel and normalize IC₅₀ values against positive controls (e.g., cisplatin). For 4-Chloro-5-(2-methoxyethyl)pyrimidine, conflicting results in HeLa vs. MCF-7 cells may reflect differences in membrane transporter expression. Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) .

Data Analysis and Experimental Design

Q. What strategies mitigate byproduct formation during the alkylation of 4-Chloro-5-(2-methoxyethyl)pyrimidine?

Common byproducts (e.g., dialkylated or dechlorinated species) arise from excessive base or prolonged reaction times. Use:

- Kinetic Control : Lower temperatures (0–25°C) and dropwise addition of alkylating agents (e.g., methyl iodide).

- Protecting Groups : Temporarily protect the methoxyethyl group with TBSCl before alkylation.

- HPLC-MS Monitoring : Track reaction progress and isolate intermediates .

Q. How does the electronic effect of the 2-methoxyethyl group impact regioselectivity in electrophilic substitutions?

The methoxyethyl group’s electron-donating (+I) effect deactivates the pyrimidine ring, directing electrophiles (e.g., nitration) to the less hindered position 2. Compare with 5-fluoro analogs (electron-withdrawing), which favor position 6 substitutions. Solvent polarity (e.g., DCE vs. DMF) further modulates regioselectivity .

Comparative Studies

Q. How does 4-Chloro-5-(2-methoxyethyl)pyrimidine compare to 4-Chloro-5-fluoropyrimidine in agrochemical applications?

The methoxyethyl group enhances solubility in polar solvents (e.g., logP ~1.2 vs. 1.8 for fluoro analogs), improving foliar absorption. However, fluorine’s electronegativity increases binding to acetolactate synthase (ALS) in weeds, yielding lower herbicidal EC₅₀ (~0.2 µM vs. 0.5 µM for methoxyethyl). Hybrid derivatives (e.g., 5-(2-methoxyethyl)-4-chloro-6-fluoropyrimidine) balance these properties .

Safety and Waste Management

Q. What protocols ensure safe handling and disposal of 4-Chloro-5-(2-methoxyethyl)pyrimidine in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.